8-Ethoxy-5-nitroquinoline

Antibacterial Quinolone SAR Safety Pharmacology

Select 8-Ethoxy-5-nitroquinoline (CAS 19746-57-7) for structure-activity relationship (SAR) studies where 8-position substitution is critical. The 8-ethoxy group confers distinct pharmacological properties—reducing antibacterial potency 2-3 fold versus 8-methoxy analogs while improving safety—and lowers one-electron reduction potential by up to 100 mV for bioreductive agent design. It is also the direct precursor to 8-ethoxyquinolin-5-amine. With an 8-alkoxy group that abolishes antimycobacterial activity, it serves as a definitive negative control. Available at research-grade purity (≥98%).

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 19746-57-7
Cat. No. B182300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-5-nitroquinoline
CAS19746-57-7
Synonyms8-Ethoxy-5-nitroquinoline
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
InChIInChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3
InChIKeyJIKDSYNTJROGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxy-5-nitroquinoline (CAS 19746-57-7) Procurement Guide: Chemical Identity, Class, and Baseline Characterization


8-Ethoxy-5-nitroquinoline (CAS 19746-57-7) is a heteroaromatic building block belonging to the nitroquinoline class, with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a quinoline core substituted with a nitro group at the 5-position and an ethoxy group at the 8-position . Its primary procurement value lies in its role as a synthetic intermediate, particularly for the preparation of 8-ethoxyquinolin-5-amine via reduction , and as a comparator compound in structure-activity relationship (SAR) studies, where the 8-ethoxy substitution dramatically alters biological activity compared to 8-hydroxy or 8-methoxy analogs . It is supplied as a solid with typical purities of 95-98% .

Why 8-Ethoxy-5-nitroquinoline Cannot Be Interchanged with 8-Hydroxy or 8-Methoxy Analogs in Critical Assays


Generic substitution within the 5-nitroquinoline class is scientifically invalid due to the profound and quantifiable impact of the 8-position substituent on both biological activity and safety profiles. The 8-ethoxy group is not a silent substituent; it fundamentally alters the compound's pharmacodynamic and pharmacokinetic behavior relative to the 8-hydroxy (e.g., Nitroxoline) and 8-methoxy analogs. Direct comparative studies in related quinolone and quinoline series demonstrate that the 8-ethoxy modification results in a distinct, and often opposite, effect on key performance metrics such as antibacterial potency, cytotoxicity, and hypoxic selectivity [1][2]. Therefore, selecting 8-ethoxy-5-nitroquinoline is not an arbitrary choice but a specific requirement for experiments designed to probe the SAR of the 8-position or for applications where the unique properties conferred by the ethoxy group are essential. The following quantitative evidence guide details these critical points of differentiation.

Quantitative Differentiation of 8-Ethoxy-5-nitroquinoline: A Comparator-Based Evidence Guide for Procurement


Antibacterial Activity and Safety Profile: 8-Ethoxy vs. 8-Methoxy vs. 8-F/Cl in the Quinolone Class

In a direct head-to-head comparison within a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, the 8-ethoxy derivative demonstrated a significantly improved safety profile compared to the 8-methoxy analog, but at the cost of reduced antibacterial potency [1]. While the 8-methoxyquinolones exhibited antibacterial activity equivalent to the most active 8-substituted compounds (8-F and 8-Cl) against Gram-positive, Gram-negative, and anaerobic bacteria, the 8-ethoxy derivatives were **2-3 dilutions less active** in the antibacterial assay [1]. This trade-off between potency and safety is a critical differentiator, establishing the 8-ethoxy derivative as a valuable tool for investigating the structural basis of quinolone-related side effects like phototoxicity and clonogenicity [1].

Antibacterial Quinolone SAR Safety Pharmacology

Hypoxic Cell Selectivity: The Superiority of the 5-Nitro Isomer and the Impact of 8-Substitution

Within a series of isomeric nitroquinolines, the **5-nitro isomer demonstrated the greatest hypoxic selectivity** [1]. This establishes the 5-nitroquinoline core as the privileged scaffold for developing hypoxia-activated prodrugs. Further SAR studies on 4-(alkylamino)-5-nitroquinolines showed that 5-nitroquinolines can achieve high in vitro selectivity (20-60-fold) for hypoxic tumor cells [2]. However, the same studies also revealed a critical limitation: these compounds were not active as hypoxia-selective cytotoxins (HSCs) in vivo, likely due to sequestration in lysosomes and rapid nitroreduction [2]. Subsequent research demonstrated that adding electron-donating substituents (like an alkoxy group) could lower the one-electron reduction potential by up to 100 mV [3]. This class-level inference positions 8-ethoxy-5-nitroquinoline as a key scaffold for further optimization aimed at overcoming the in vivo limitations of the parent 5-nitroquinoline class.

Hypoxia-Selective Cytotoxins Anticancer Bioreductive Drugs

Anticancer Potency: 8-Hydroxy-5-nitroquinoline (Nitroxoline) vs. Halogenated 8-Hydroxyquinolines

A direct comparative study assessed the cytotoxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) against six analogues, including 8-hydroxy-5-nitroquinoline (Nitroxoline), in human cancer cell lines [1]. The results unequivocally demonstrated that **Nitroxoline was the most toxic analogue, with an IC50 that was 5- to 10-fold lower** than that of other congeners, including clioquinol [1]. Critically, the study also revealed a mechanistic difference: unlike clioquinol, Nitroxoline is not a zinc ionophore [1]. Instead, its cytotoxicity was associated with increased intracellular reactive oxygen species (ROS) generation, an effect significantly enhanced by the addition of copper [1]. This evidence highlights the profound impact of substituting the 8-hydroxy group (as in Nitroxoline) with a halogen versus the 8-ethoxy group (as in the target compound). While not a direct comparator to 8-ethoxy-5-nitroquinoline, this data underscores that the 8-position substituent is a critical determinant of both potency and mechanism of action within this chemical space, making the 8-ethoxy derivative a distinct and valuable research tool.

Anticancer Cytotoxicity Ionophore Activity

Essential Role of the 8-OH Group for Antimycobacterial Activity: A Definitive SAR Finding

A comprehensive SAR study on 8-hydroxyquinoline (8-HQ) derivatives, including a series of 8-alkoxyquinolines, was conducted to evaluate antibacterial and antibiofilm activity against Mycobacterium and Staphylococcus species [1]. The study's findings definitively state that the **8-OH group is essential for antibacterial and antimycobacterial activity** [1]. In contrast, 8-alkoxyquinolines were noted to have poor antibacterial activity against *Staphylococcus aureus* [2]. For instance, the 8-O-prenyl derivative (QD-12) showed an MIC of 12.5 µM against MRSA, which is a modest activity compared to the most potent compound in the series, 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2), which displayed MIC values of 0.1-2.2 µM against various mycobacterial and staphylococcal strains [1]. This class-level evidence provides a strong rationale for using 8-ethoxy-5-nitroquinoline as a negative control or as a tool to specifically probe the functional consequences of masking the 8-hydroxy pharmacophore in antimicrobial assays.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Evidence-Based Application Scenarios for Procuring 8-Ethoxy-5-nitroquinoline (CAS 19746-57-7)


As a Comparator in Quinolone Safety Pharmacology Studies

Procure 8-ethoxy-5-nitroquinoline as a direct comparator to 8-methoxyquinolones in assays designed to differentiate antibacterial potency from off-target toxicities like phototoxicity and clonogenicity. The established 2-3 dilution decrease in antibacterial activity for the 8-ethoxy derivative, coupled with its superior safety profile, makes it an essential tool for dissecting the structural features responsible for adverse effects [1].

As a Scaffold for Developing Second-Generation Hypoxia-Selective Cytotoxins

Utilize 8-ethoxy-5-nitroquinoline as a starting material for synthesizing a new series of 4-(alkylamino)-5-nitroquinolines. The established ability of electron-donating 8-substituents to lower the one-electron reduction potential (by up to 100 mV) provides a rational basis for medicinal chemistry efforts aimed at improving the in vivo efficacy of this class of bioreductive anticancer agents [2].

As a Negative Control or SAR Probe in Antimicrobial Assays

Employ 8-ethoxy-5-nitroquinoline as a negative control in antimicrobial susceptibility testing. Given the conclusive evidence that an 8-alkoxy group abolishes the potent antimycobacterial activity associated with the 8-hydroxy pharmacophore, this compound is invaluable for confirming that observed activity in novel derivatives is indeed mediated through a mechanism requiring a free 8-OH group [3].

As a Key Intermediate for Synthesizing 8-Ethoxyquinolin-5-amine

Procure 8-ethoxy-5-nitroquinoline for use as a synthetic intermediate in the preparation of 8-ethoxyquinolin-5-amine via reduction with stannous chloride dihydrate. This amine derivative serves as a versatile building block for further functionalization in drug discovery programs targeting a variety of therapeutic areas .

Technical Documentation Hub

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